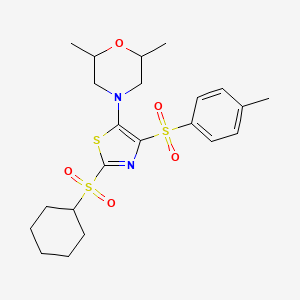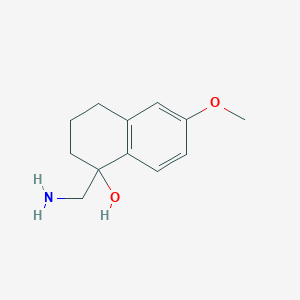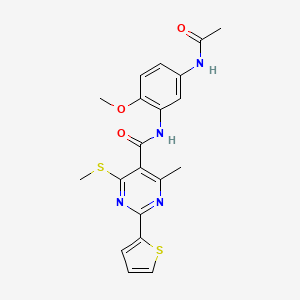![molecular formula C11H14FNO3S B2747139 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride CAS No. 2189304-33-2](/img/structure/B2747139.png)
2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that break down proteins. The compound is also known as AEBSF and is used in various biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride involves the inhibition of serine proteases. The compound binds to the active site of the enzyme, preventing it from breaking down proteins. This inhibition leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride depend on the specific serine protease being inhibited. For example, inhibition of blood coagulation serine proteases can lead to a decrease in clot formation, while inhibition of inflammation-related serine proteases can lead to a decrease in inflammation. The compound has also been shown to have anti-tumor effects in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride is its potency as a serine protease inhibitor. The compound is highly specific and has a low affinity for other enzymes, making it an ideal tool for studying the role of serine proteases in various biological processes. However, the compound has some limitations, such as its potential to interact with other compounds in the experimental system and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride. One area of interest is the development of new drugs that target specific serine proteases for the treatment of various diseases such as cancer and inflammation. Another area of interest is the study of the compound's potential toxicity and its effects on other enzymes in the body. Additionally, the compound could be used in combination with other drugs to enhance their efficacy. Finally, there is a need for further research on the compound's mechanism of action and its potential applications in various biological processes.
Conclusion
In conclusion, 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride is a potent serine protease inhibitor that is widely used in scientific research. The compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Future research on the compound could lead to the development of new drugs for the treatment of various diseases and a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of 2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride involves the reaction of 2-(Hydroxymethyl)-2,3-dihydroindole with ethanesulfonyl fluoride in the presence of a base. The reaction yields the desired product, which is then purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride is widely used in scientific research as a serine protease inhibitor. It is commonly used to study the role of serine proteases in various biological processes such as blood coagulation, inflammation, and apoptosis. The compound is also used in the development of new drugs that target serine proteases.
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-17(15,16)6-5-13-10(8-14)7-9-3-1-2-4-11(9)13/h1-4,10,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYWIMMTLLWLMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)CCS(=O)(=O)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)
![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)
![2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747062.png)
![{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B2747067.png)




![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2747076.png)
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2747077.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)
